

The N-Benzylbenzenesulfonamide Moiety: A Privileged Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 4-Benzylbenzenesulfonamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylbenzenesulfonamide core is a versatile and highly significant pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the N-benzylbenzenesulfonamide moiety, with a focus on its applications in oncology, infectious diseases, and enzyme inhibition.

Anticancer Activity

Derivatives of N-benzylbenzenesulfonamide have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

One of the primary mechanisms of action is the inhibition of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is often overexpressed in various cancers.^{[1][2]} Inhibition of TrkA disrupts downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and metastasis.^{[3][4]}

Another significant target is Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme that is overexpressed in many hypoxic solid tumors.^[5] CA IX plays a crucial role in regulating the tumor microenvironment by maintaining a favorable pH for tumor cell survival and proliferation.

[5] N-benzylbenzenesulfonamide derivatives have been shown to be potent inhibitors of CA IX, leading to apoptosis and cell cycle arrest in cancer cells.[6]

The following table summarizes the in vitro anticancer activity of selected N-benzylbenzenesulfonamide derivatives.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
BS1	K562 (Leukemia)	0.172	[7]
BS2	K562 (Leukemia)	0.246	[7]
BS3	K562 (Leukemia)	0.078	[7]
BS4	K562 (Leukemia)	0.173	[7]
5i	T-47D (Breast Cancer)	19.7	[8]
6c	SK-N-MC (Neuroblastoma)	25.2	[8]
6d	MDA-MB-231 (Breast Cancer)	30.4	[8]
AL106	U87 (Glioblastoma)	58.6	[2]
12d	MDA-MB-468 (Breast Cancer)	3.99	[9]
12i	MDA-MB-468 (Breast Cancer)	1.48	[9]
23	IGR39 (Melanoma)	27.8	[10]
23	MDA-MB-231 (Triple-Negative Breast Cancer)	20.5	[10]
4e	MDA-MB-231 (Triple-Negative Breast Cancer)	3.58	[5]
4g	MCF-7 (Breast Cancer)	2.55	[5]

Antimicrobial Activity

The N-benzylbenzenesulfonamide scaffold has a long-standing history in the development of antimicrobial agents, dating back to the discovery of sulfa drugs. Modern derivatives continue to show significant potential in combating bacterial and fungal infections. These compounds often act by inhibiting essential metabolic pathways in microorganisms.

The following table presents the minimum inhibitory concentration (MIC) values for selected N-benzylbenzenesulfonamide derivatives against various microbial strains.

Compound ID	Microorganism	MIC (µg/mL)	Reference
5a	S. aureus	3.9	[11]
5a	A. xylosoxidans	3.9	[11]
5c	Gram-negative and gram-positive bacteria	-	[12]
I	S. aureus	32-512	[13]
II	S. aureus	32-512	[13]
4e	S. aureus	-	[5][6]
4g	S. aureus	-	[5][6]
4h	S. aureus	-	[5][6]

Antiviral Activity

Several N-benzylbenzenesulfonamide derivatives have demonstrated promising antiviral activity against a range of viruses. For instance, some N-benzenesulphonyl-2-(2- or 3-pyridylethyl)-benzimidazoles have shown antiviral effects at micromolar concentrations.[14] More recently, N-benzyl indole derivatives have been identified as inhibitors of SARS-CoV-2 replication with EC50 values in the low micromolar range.[15] Additionally, certain benzenesulfonamide derivatives have been investigated for their potential against Influenza A virus.[16]

The following table summarizes the in vitro antiviral activity of selected N-benzylbenzenesulfonamide derivatives.

Compound ID	Virus	EC50 (μM)	Reference
1e	Enterovirus 71	5.7 - 12	[17]
5c	SARS-CoV-2	9.41	[15]
5e	SARS-CoV-2	9.397	[15]
5i	SARS-CoV-2	6.769	[15]
5g	SARS-CoV-2	14.48	[15]
11l	HIV-1 NL4-3	0.09	[18]

Enzyme Inhibition

The N-benzylbenzenesulfonamide moiety is a well-established inhibitor of various enzymes, with carbonic anhydrases (CAs) being a primary target. As mentioned earlier, the inhibition of tumor-associated CA IX is a key mechanism for the anticancer activity of these compounds. Derivatives have also shown potent inhibition against other CA isoforms, such as CA I, II, and XII.[\[19\]](#)[\[20\]](#)

The following table provides the inhibition constants (K_i) for selected N-benzylbenzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound ID	hCA Isoform	Ki (nM)	Reference
27	hCA II	2.8	[19]
35	hCA XII	7.2	[19]
7c	hCA VII	subnanomolar	[21]
7h	hCA VII	subnanomolar	[21]
7m	hCA VII	subnanomolar	[21]
7o	hCA VII	subnanomolar	[21]
12i	hCA IX	38.8	[9]
4e	hCA IX	10.93 (IC50)	[5][6]
4g	hCA IX	16.96 (IC50)	[6]
4h	hCA IX	25.06 (IC50)	[6]
Gln-disubstituted derivative	hCA IX	29.6	[22]
Ser-disubstituted derivative	hCA IX	8.7	[22]
Ala-disubstituted derivative	hCA IX	8.4	[22]

Experimental Protocols

Synthesis of a Representative N-Benzylbenzenesulfonamide Derivative: N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

This protocol describes a general two-step synthesis of an N-benzylbenzenesulfonamide derivative.[23]

Step 1: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide

- In a two-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxybenzylamine (49.6 mmol) and triethylamine (49.6 mmol) in dichloromethane (100 mL).
- Cool the mixture in an ice-water bath.
- Add 2-nitrobenzenesulfonyl chloride (45.1 mmol) to the stirred mixture over 5 minutes.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
- Quench the reaction by adding 1 M HCl (100 mL).
- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to yield pure N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals.

Step 2: Alkylation to form N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide

- In a two-necked, round-bottomed flask, combine N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (31.0 mmol) and potassium carbonate (93.1 mmol) in anhydrous dimethylformamide (40 mL).
- To the stirred mixture, add 3-phenylpropyl bromide (34.1 mmol) dropwise over 5 minutes.
- Heat the reaction mixture in a 60°C oil bath for 70 minutes.
- After cooling to room temperature, pour the reaction mixture into ice-water (150 mL).
- Collect the resulting precipitate by vacuum filtration and wash it with water.
- Dry the precipitate under vacuum to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Seed cancer cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of culture medium.
- Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.
- Treat the cells with various concentrations of the N-benzylbenzenesulfonamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 μ L of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
- Incubate the plate for 4 hours in the incubator.
- Add 100 μ L of the solubilization solution to each well.
- Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
- Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm.
- Calculate the percentage of cell viability and the IC₅₀ value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Prepare serial two-fold dilutions of the N-benzylbenzenesulfonamide derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

- Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
- Inoculate each well of the microtiter plate with the bacterial suspension.
- Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
- Incubate the plates at 37°C for 16-20 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

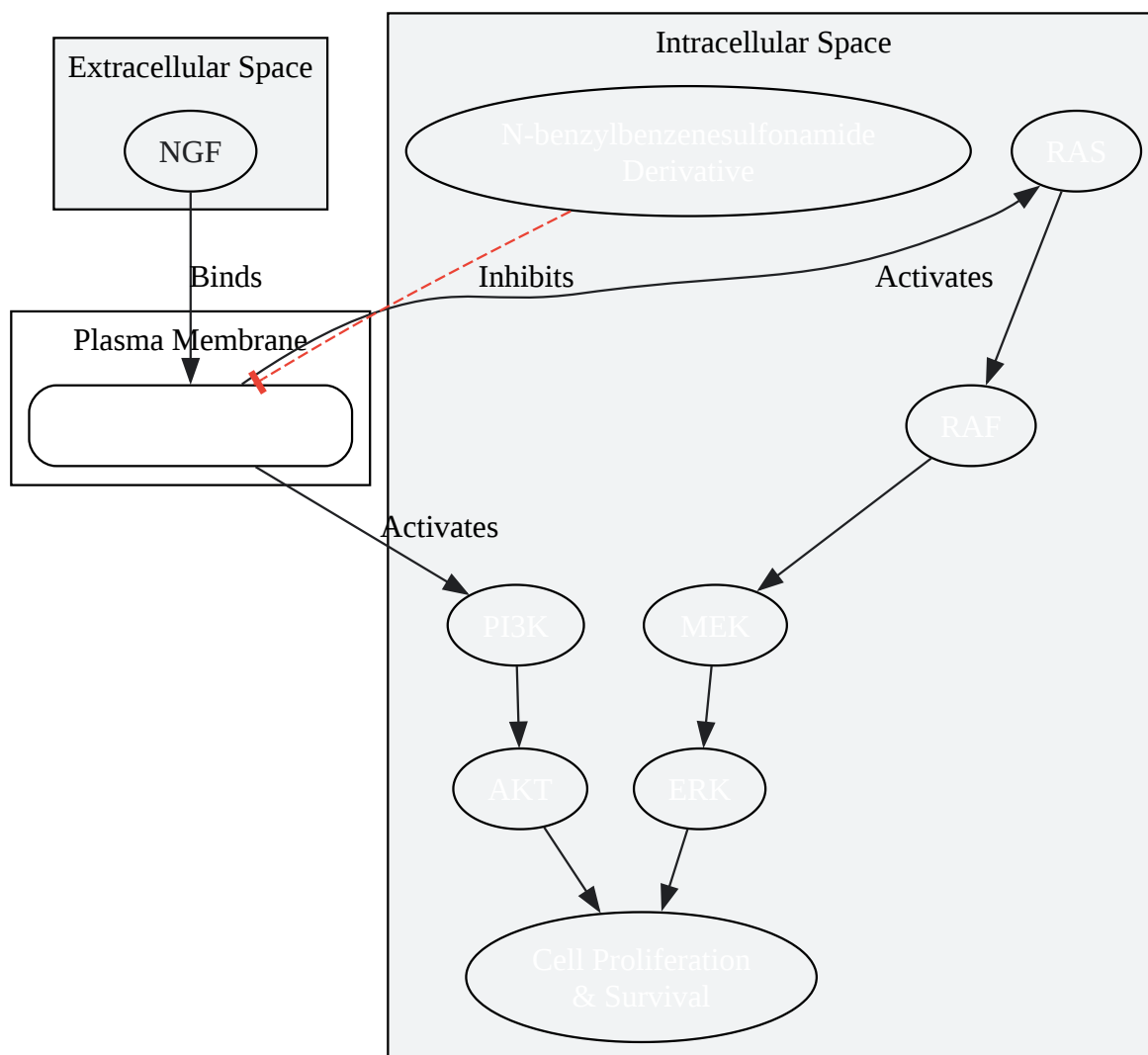
Enzyme Inhibition Assay: Carbonic Anhydrase IX

This assay measures the esterase activity of CA IX.

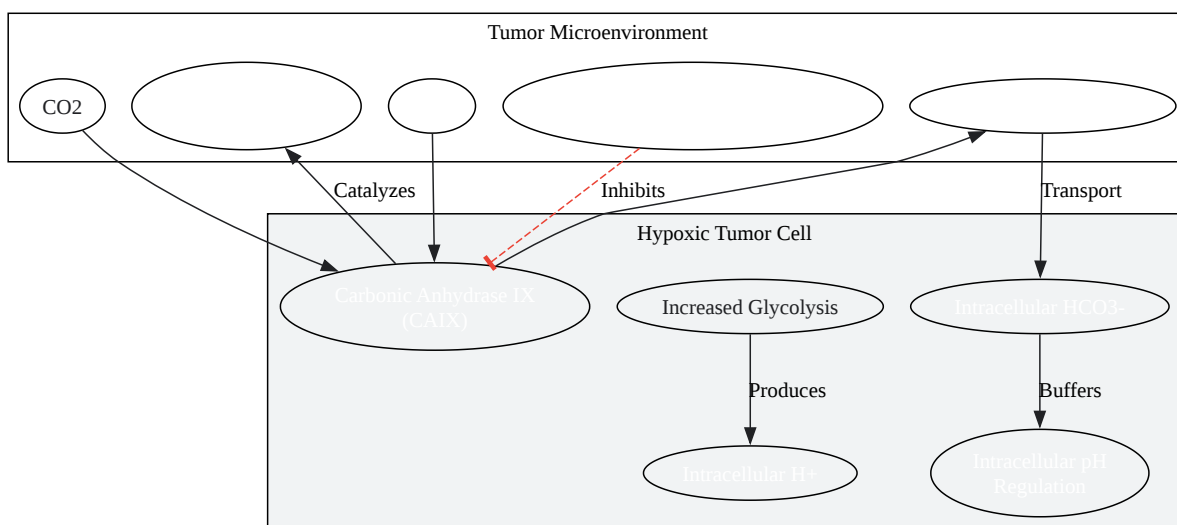
- In a 96-well plate, add the CA IX enzyme solution to each well.
- Add varying concentrations of the N-benzylbenzenesulfonamide inhibitor to the wells and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).
- Measure the increase in absorbance at 400 nm at regular intervals using a microplate reader. The product of p-NPA hydrolysis, p-nitrophenol, is yellow.
- The rate of the reaction is determined from the slope of the absorbance versus time plot.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ or K_i value.

Visualizations

Signaling Pathways

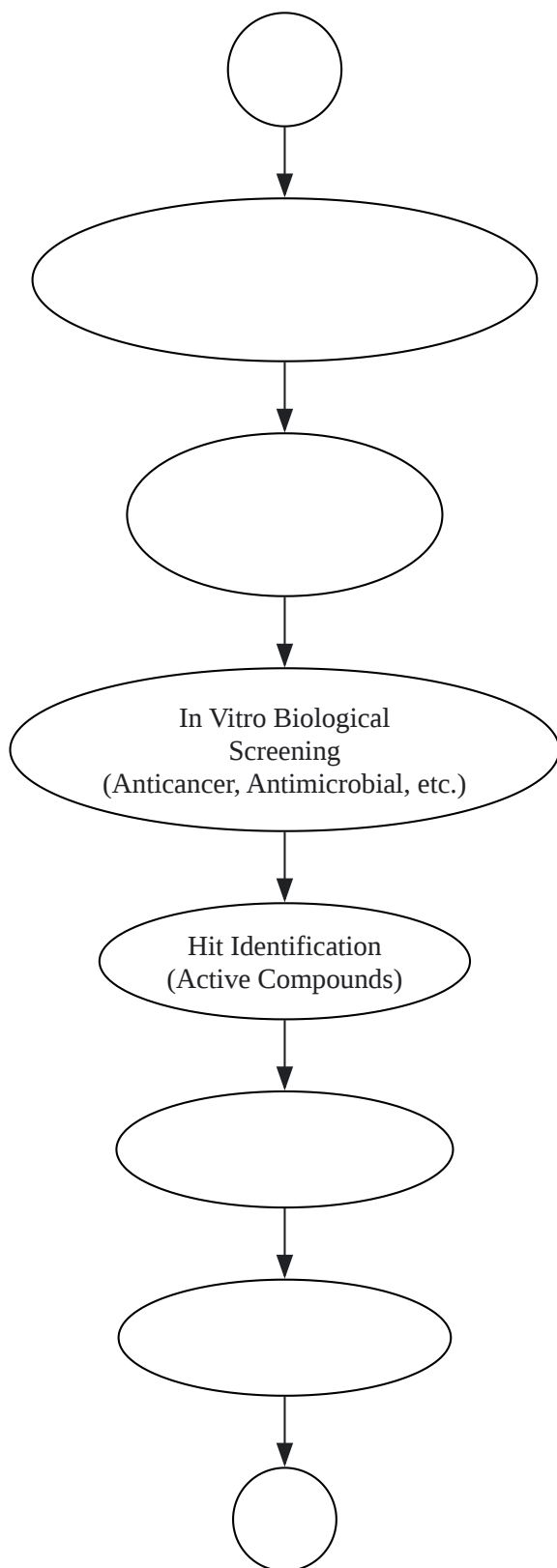


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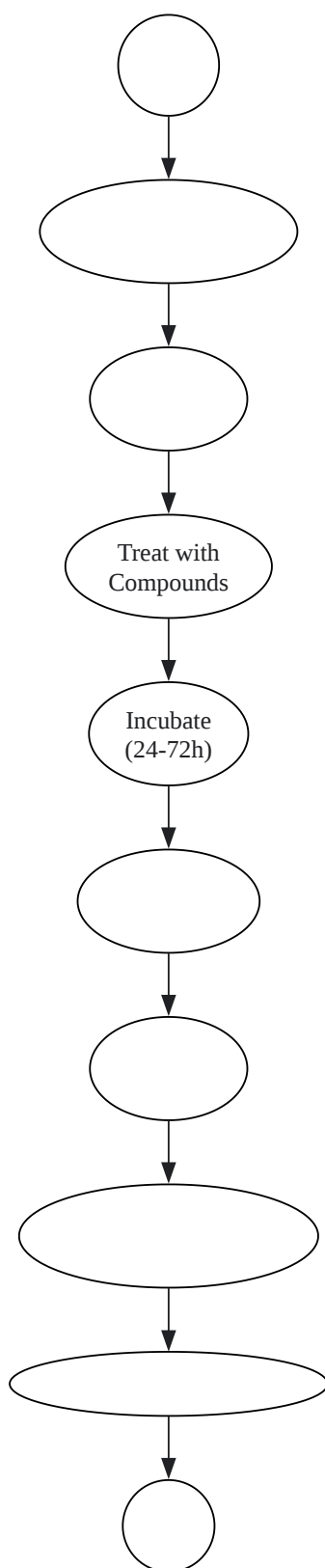


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Experimental Workflows



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